

commercial availability and suppliers of 4-Amino-3-bromoisoquinoline

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Compound of Interest

Compound Name: 4-Amino-3-bromoisoquinoline

Cat. No.: B112583

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4-Amino-3-bromoisoquinoline: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of **4-amino-3-bromoisoquinoline**, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, physicochemical properties, and relevant synthetic methodologies.

Commercial Availability and Suppliers

4-Amino-3-bromoisoquinoline is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically 95% or higher. Below is a summary of known suppliers and their offerings.

Supplier	Purity	Pack Size	CAS Number	Reference
Activate Scientific	95+%	1g	40073-37-8	[1]
Matrix Scientific	-	250mg, 1g, 5g	40073-37-8	[2]
United States Biological	Highly Purified	-	40073-37-8	[3]
Pharmaffiliates	-	-	40073-37-8	[4]
2A Biotech	96+%	-	40073-37-8	[5]
ChemUniverse	95%	250mg, 1g, 5g	36825-36-2*	[6]

*Note: ChemUniverse lists a different CAS number for what appears to be a structurally related compound, 4-amino-3-bromoquinoline. Researchers should verify the identity of the compound before purchase.

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of **4-amino-3-bromoisoquinoline** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂	PubChem[7], Matrix Scientific[2], United States Biological[3], Pharmaffiliates[4]
Molecular Weight	223.07 g/mol	PubChem[7], United States Biological[3], Pharmaffiliates[4]
CAS Number	40073-37-8	PubChem[7], Molbase[1], Matrix Scientific[2], United States Biological[3], Pharmaffiliates[4], 2A Biotech[5]
Boiling Point	397.8°C at 760 mmHg	Molbase[1]
XLogP3-AA	2.4	PubChem[7]
Hydrogen Bond Donor Count	1	PubChem[7]
Hydrogen Bond Acceptor Count	2	PubChem[7]
Rotatable Bond Count	0	PubChem[7]
Exact Mass	221.97926 Da	PubChem[7]
Topological Polar Surface Area	38.9 Å ²	PubChem[7]
Heavy Atom Count	12	PubChem[7]
Complexity	163	PubChem[7]

Synthesis and Experimental Protocols

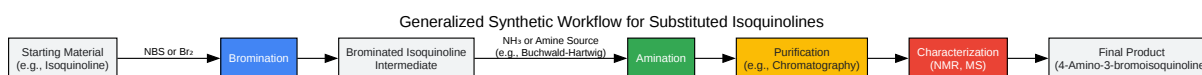
While specific, detailed experimental protocols for the direct synthesis of **4-amino-3-bromoisoquinoline** are not readily available in the public domain, a general understanding can be derived from related synthetic transformations. The synthesis of substituted isoquinolines often involves multi-step sequences starting from readily available precursors.

A relevant synthetic pathway is the bromination of an aminoisoquinoline precursor or the amination of a brominated isoquinoline. For instance, the synthesis of 4-aminoisoquinoline can be achieved from 4-bromoisoquinoline by heating with concentrated ammonium hydroxide in the presence of a copper sulfate catalyst.[8] This suggests a possible retrosynthetic approach where **4-amino-3-bromoisoquinoline** could be prepared from a suitably substituted precursor.

A patent for the synthesis of 4-aminoisoquinoline-8-methyl formate outlines a multi-step process involving bromination and subsequent amination steps on the isoquinoline core.[9] Although this synthesis is for a different derivative, the methodologies employed, such as palladium-catalyzed reactions, are indicative of the advanced synthetic strategies that could be adapted for the synthesis of **4-amino-3-bromoisoquinoline**.

General Workflow for Synthesis of Substituted Isoquinolines

The following diagram illustrates a generalized workflow for the synthesis of functionalized isoquinolines, which could be adapted for the preparation of **4-amino-3-bromoisoquinoline**.



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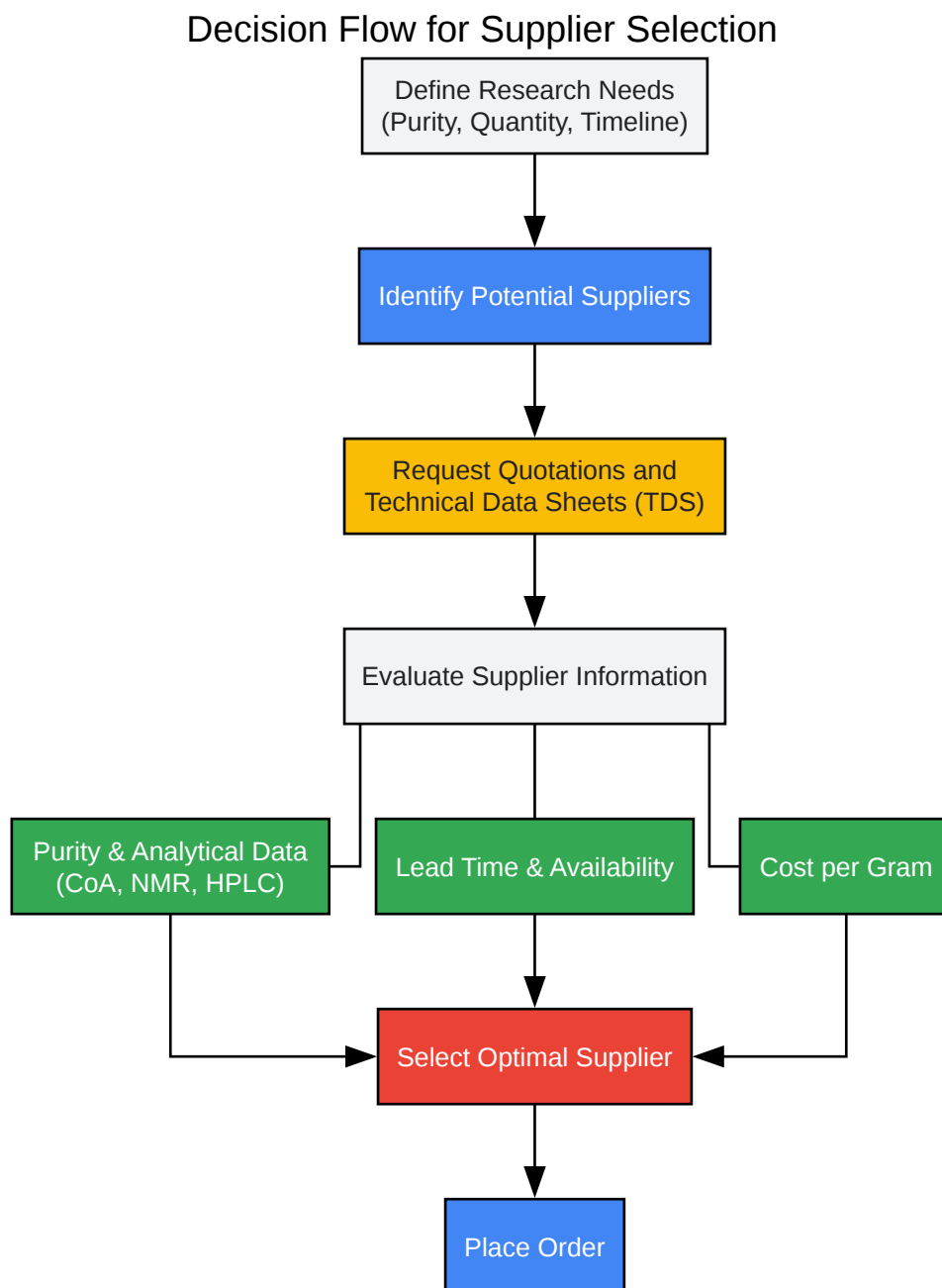
Caption: A generalized workflow for the synthesis of substituted isoquinolines.

Safety and Handling

4-Amino-3-bromoisoquinoline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship for Supplier Selection

When selecting a supplier for **4-amino-3-bromoisquinoline**, researchers should consider several factors to ensure the quality and suitability of the material for their specific application.



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Caption: A decision-making flowchart for selecting a chemical supplier.

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